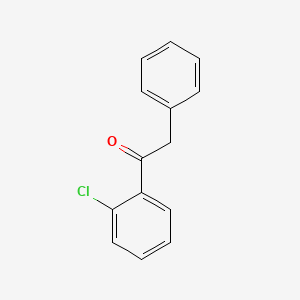
1-(2-Chlorophenyl)-2-phenylethanon
Übersicht
Beschreibung
2’-Chloro-2-phenylacetophenone is a chemical compound with the molecular formula C14H11ClO . It is also known as Desyl Chloride . It is a white to off-white crystalline powder .
Synthesis Analysis
2’-Chloro-2-phenylacetophenone can be synthesized from acetophenone. Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It is commercially available and is an ideal synthon for multicomponent reactions .Molecular Structure Analysis
The molecular weight of 2’-Chloro-2-phenylacetophenone is 230.69 g/mol . The exact mass is 230.049843 g/mol . The InChI key is RXDYOLRABMJTEF-UHFFFAOYSA-N .Chemical Reactions Analysis
2’-Chloro-2-phenylacetophenone has been used in the structure of different types of heterocyclic frameworks . It has been applied in the synthesis of various heterocycles .Physical And Chemical Properties Analysis
2’-Chloro-2-phenylacetophenone is a solid at 20 degrees Celsius . It has a melting point range of 66-69 degrees Celsius . The compound is in the form of a powder .Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutischen Verbindungen
2’-Chlor-2-phenylacetophenon: dient als Vorläufer in der Synthese verschiedener pharmazeutischer Verbindungen. Seine Reaktivität aufgrund der Ketongruppe ermöglicht die Bildung von Zwischenprodukten bei der Herstellung von Medikamenten mit antibakteriellen und antiparasitären Eigenschaften . So kann es beispielsweise zur Synthese von Derivaten verwendet werden, die gegen Infektionen wirksam sind, die durch Organismen wie Entamoeba histolytica und Giardia lamblia verursacht werden.
Zwischenprodukte der organischen Synthese
Die Verbindung wird als Zwischenprodukt in der organischen Synthese eingesetzt. Seine Chlorphenylgruppe kann weiteren chemischen Reaktionen unterzogen werden, um komplexe Moleküle zu erzeugen. Diese Vielseitigkeit macht es wertvoll für den Aufbau einer breiten Palette organischer Verbindungen, darunter solche, die in der pharmazeutischen Chemie verwendet werden .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann 2’-Chlor-2-phenylacetophenon verwendet werden, um die Eigenschaften von Polymeren und anderen Materialien zu modifizieren. Durch die Einarbeitung dieser Verbindung in die Polymermatrix können Forscher die thermischen, mechanischen und chemischen Eigenschaften des Materials an bestimmte Anwendungen anpassen .
Analytische Chemie
Diese Verbindung kann in der analytischen Chemie als Standard oder Referenzmaterial verwendet werden. Aufgrund seiner gut definierten Struktur und Eigenschaften kann es bei der Kalibrierung von Instrumenten oder der Validierung analytischer Methoden helfen und so genaue Messungen in verschiedenen chemischen Analysen gewährleisten .
Photokatalyse-Studien
2’-Chlor-2-phenylacetophenon: kann in der Photokatalyseforschung eine Rolle spielen. Seine Struktur könnte Teil von Studien sein, die darauf abzielen, die Mechanismen lichtinduzierter katalytischer Reaktionen zu verstehen, die für die Entwicklung neuer Wege zur Nutzung der Solarenergie entscheidend sind .
Chemie-Unterricht
Schließlich findet die Verbindung Anwendung im Chemieunterricht, insbesondere im Bereich der organisch-chemischen Labortechniken. Seine Reaktivität und die Transformationen, die es eingehen kann, machen es zu einem hervorragenden Lehrmittel, um Studenten verschiedene organische Reaktionen und Synthese-Strategien zu demonstrieren .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHIEVNGSYRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506990 | |
| Record name | 1-(2-Chlorophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72867-72-2 | |
| Record name | 1-(2-Chlorophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





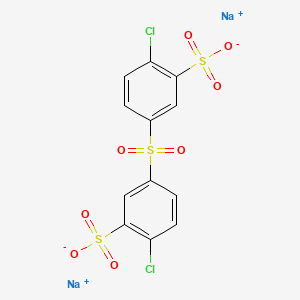


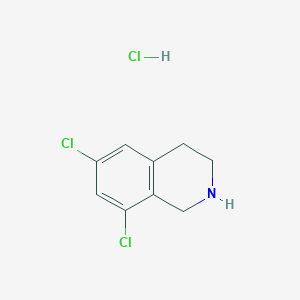
![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)

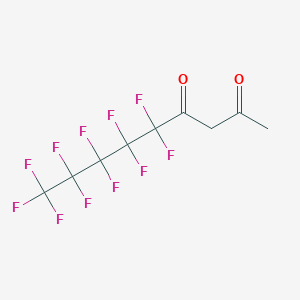
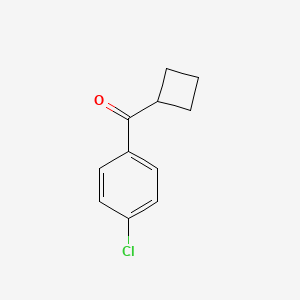
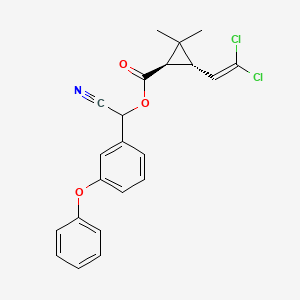
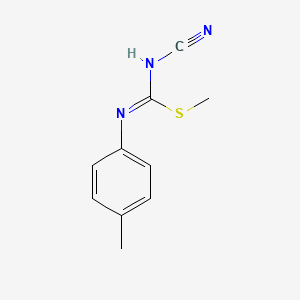
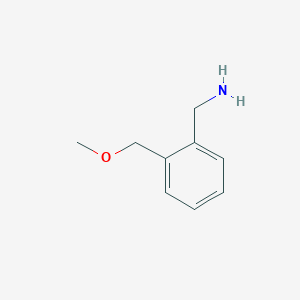
![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)